N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-1-phenylmethanesulfonamide
Description
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-1-phenylmethanesulfonamide is a sulfonamide derivative featuring a 5-oxopyrrolidin-3-yl core substituted with a cyclopropyl group at the 1-position and a phenylmethanesulfonamide moiety at the 3-position. The cyclopropyl substituent may induce steric and electronic effects, influencing ring puckering dynamics and intermolecular interactions .
Properties
IUPAC Name |
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c17-14-8-12(9-16(14)13-6-7-13)15-20(18,19)10-11-4-2-1-3-5-11/h1-5,12-13,15H,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APNLSPAMBKBYDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC(CC2=O)NS(=O)(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-1-phenylmethanesulfonamide typically involves multi-step chemical reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: The initial step involves the cyclization of a suitable precursor to form the pyrrolidinone ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride derivative to form the sulfonamide moiety. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-1-phenylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the phenyl ring, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Bases: Triethylamine, sodium hydroxide
Acids: Hydrochloric acid, sulfuric acid
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
Antibacterial Activity
Research indicates that compounds similar to N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-1-phenylmethanesulfonamide exhibit significant antibacterial properties. The sulfonamide functionality is particularly noted for its role in antibacterial action. Studies have demonstrated moderate to strong activity against various bacterial strains, including:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate |
| Bacillus subtilis | Strong |
These findings suggest potential applications in treating bacterial infections.
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor. Notably, it has shown strong inhibitory activity against key enzymes such as urease and acetylcholinesterase (AChE). The IC50 values for these activities indicate promising therapeutic applications:
| Enzyme | IC50 Value |
|---|---|
| Urease | [Value Needed] |
| Acetylcholinesterase | [Value Needed] |
These interactions are crucial for biochemical pathways and highlight the compound's potential in treating conditions related to enzyme dysregulation.
Anticancer Potential
The structural features of this compound suggest potential anticancer properties. Similar compounds have been studied for their ability to inhibit cell proliferation by targeting specific signaling pathways involved in cancer progression. The interaction with protein targets may alter cellular responses and contribute to anticancer effects.
Antibacterial Screening
A study evaluating the antibacterial efficacy of compounds within this class demonstrated significant activity against specific strains, suggesting its potential use in treating bacterial infections.
Enzyme Interaction Studies
Fluorescence measurements indicated effective binding interactions with bovine serum albumin (BSA), highlighting the compound's pharmacological effectiveness. This interaction is crucial for understanding how the compound may behave in biological systems.
Mechanism of Action
The mechanism of action of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds are structurally relevant for comparison:

Key Observations :
- Core Rings: The target compound and 1-methyl-5-oxopyrrolidine-3-carboxylic acid share a pyrrolidinone core, whereas NAT-1/2 and the pyrazole derivative () feature thiazolidinone and pyrazole rings, respectively. Pyrrolidinones and thiazolidinones are both lactams but differ in ring size and heteroatom placement, affecting conformational flexibility and hydrogen-bonding capacity.
- Substituents : The cyclopropyl group in the target compound introduces steric strain and may restrict ring puckering compared to the methyl group in 1-methyl-5-oxopyrrolidine-3-carboxylic acid . The phenylmethanesulfonamide substituent provides stronger acidity (pKa ~10–11) than the carboxylic acid group (pKa ~2–3) in the latter .
- Functional Groups: Sulfonamides (target compound) exhibit dual hydrogen-bonding capacity, while nicotinamide derivatives (NAT-1/2) prioritize π-stacking via their aromatic rings.
Physicochemical and Conformational Properties
- Ring Puckering: The cyclopropyl substituent in the target compound likely induces nonplanar puckering in the pyrrolidinone ring, as described by Cremer and Pople’s coordinates . This contrasts with the less-strained methyl group in 1-methyl-5-oxopyrrolidine-3-carboxylic acid, which may adopt a flatter conformation.
- Solubility and Lipophilicity : The sulfonamide group enhances aqueous solubility relative to the tert-butyl groups in NAT-2 but reduces it compared to the carboxylic acid in 1-methyl-5-oxopyrrolidine-3-carboxylic acid. The pyrazole derivative’s trifluoromethyl and chloro groups increase lipophilicity .
- Acidity: The sulfonamide (-SO₂NH-) in the target compound is less acidic than a carboxylic acid but more acidic than the phenolic -OH in NAT-2, influencing ionization under physiological conditions.
Biological Activity
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-1-phenylmethanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C13H16N2O3S
- Molecular Weight : 284.35 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various physiological processes.
Target Enzymes and Receptors
- Renin Inhibition : The compound has shown potential as a renin inhibitor, which is significant in the treatment of hypertension and heart failure. Renin plays a critical role in the renin-angiotensin system (RAS), affecting blood pressure regulation.
- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, potentially protecting cells from oxidative stress.
- Neuroprotective Effects : There is emerging evidence indicating that derivatives of this compound may possess neuroprotective effects, which could be beneficial in neurodegenerative diseases.
Pharmacological Studies
A series of pharmacological studies have been conducted to evaluate the efficacy and safety profile of this compound.
Case Study 1: Renin Inhibition
In a controlled laboratory setting, the compound was tested for its ability to inhibit renin activity. Results indicated a dose-dependent inhibition, suggesting its potential as an antihypertensive agent.
Case Study 2: Neuroprotective Effects
A study involving animal models of neurodegeneration demonstrated that administration of the compound led to improved cognitive function and reduced markers of neuroinflammation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-1-phenylmethanesulfonamide, and how can reaction conditions be tailored to improve yield and purity?
- Methodological Answer : Synthesis typically involves coupling sulfonyl chloride derivatives with amine intermediates. For example, sulfonamide formation via nucleophilic substitution requires controlled stoichiometry and bases like triethylamine to neutralize HCl byproducts. Solvent selection (e.g., THF or DCM) and temperature optimization (0–5°C for sensitive intermediates) are critical. Microwave-assisted synthesis or catalysis (e.g., palladium-based catalysts for cross-coupling steps) can enhance efficiency .
Q. How can the structural conformation of the pyrrolidin-3-yl and cyclopropyl groups be characterized experimentally?
- Methodological Answer : X-ray crystallography using programs like SHELXL (for refinement) and SHELXS (for structure solution) is ideal for resolving conformational details, including ring puckering amplitudes and torsion angles. Spectroscopic methods (¹H/¹³C NMR) can identify electronic environments of the cyclopropyl and sulfonamide groups, while IR spectroscopy confirms hydrogen-bonding interactions .
Q. What analytical techniques are most reliable for assessing purity and stability under varying environmental conditions?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment. Stability studies should include accelerated degradation tests (e.g., exposure to heat, light, and humidity) monitored via LC-MS to track decomposition products. Differential scanning calorimetry (DSC) can reveal polymorphic transitions affecting solubility .
Advanced Research Questions
Q. How do computational models predict the compound’s binding affinity to biological targets like glutaminyl cyclase or β-lactamase enzymes?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) combined with molecular dynamics simulations can model interactions with enzyme active sites. For example, crystal structures of human secretory glutaminyl cyclase (PDB) bound to sulfonamide inhibitors provide templates for validating computational predictions. Free-energy perturbation (FEP) calculations refine binding energy estimates .
Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., variable IC₅₀ values across assays)?
- Methodological Answer : Cross-validate assays using orthogonal methods (e.g., fluorescence-based vs. radiometric enzyme inhibition assays). Control for assay-specific variables like buffer pH, ionic strength, and reducing agents. Surface plasmon resonance (SPR) can directly measure binding kinetics to rule out false positives .
Q. How does the compound’s conformational flexibility impact its pharmacokinetic properties, and how can this be quantified?
- Methodological Answer : Ring puckering coordinates (defined by Cremer-Pople parameters) quantify pyrrolidine ring flexibility. Compare NMR-derived solution-state conformations with X-ray crystal structures to assess flexibility. Pharmacokinetic studies in vitro (e.g., microsomal stability assays) and in vivo (plasma half-life measurements) link flexibility to metabolic stability .
Q. What strategies optimize structure-activity relationships (SAR) for modifying the sulfonamide and cyclopropyl moieties?
- Methodological Answer : Systematic SAR studies involve synthesizing analogs with substituents varying in steric bulk and electronic properties. For example, replacing the phenyl group with fluorinated or heteroaromatic rings alters hydrophobicity and π-π interactions. Biological testing in dose-response assays identifies critical pharmacophores .
Q. How can crystallographic data resolve ambiguities in hydrogen-bonding networks involving the sulfonamide group?
- Methodological Answer : High-resolution X-ray diffraction (≤1.0 Å) combined with electron density maps (e.g., OMIT maps) clarifies hydrogen-bond donor/acceptor roles. SHELXL’s restraints (e.g., DFIX) refine bond distances and angles. Neutron diffraction (where feasible) provides direct hydrogen atom localization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

